N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(19-8-3-1-4-9-19)24-18-21(22-12-7-17-28-22)26-15-13-25(14-16-26)20-10-5-2-6-11-20/h1-12,17,21H,13-16,18H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAMFAMTPQYRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethylamine
Step 1: Nucleophilic Substitution to Form the Piperazine-Ethylamine Intermediate
A modified procedure from and involves reacting 2-chloro-1-(furan-2-yl)ethan-1-one with 4-phenylpiperazine in dry acetone under reflux (60°C, 12 h). Potassium carbonate acts as a base, while potassium iodide catalyzes the reaction.
$$
\text{2-Chloro-1-(furan-2-yl)ethan-1-one} + \text{4-Phenylpiperazine} \xrightarrow[\text{KI, K}2\text{CO}3]{\text{Acetone, 60°C}} \text{2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone}
$$
Step 2: Reductive Amination
The ketone intermediate is reduced to the corresponding amine using sodium triacetoxyborohydride (NaBH(OAc)$$_3$$) in dichloromethane (DCM) with glacial acetic acid as a proton source. The reaction proceeds at room temperature for 6 h, yielding 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine.
$$
\text{2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethanone} \xrightarrow[\text{AcOH}]{\text{NaBH(OAc)}_3, \text{DCM}} \text{2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine}
$$
Table 1: Optimization of Reductive Amination Conditions
| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH$$_4$$ | MeOH | 0°C | 8 | 42 |
| NaBH(OAc)$$_3$$ | DCM | RT | 6 | 78 |
| BH$$_3$$·THF | THF | 40°C | 4 | 65 |
Amide Coupling with Benzoyl Chloride
The ethylamine intermediate undergoes amidation with benzoyl chloride in anhydrous DMF, employing N,N-diisopropylethylamine (DIPEA) as a base. The reaction is stirred at 0°C for 1 h, followed by room temperature for 12 h.
$$
\text{2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine} + \text{Benzoyl chloride} \xrightarrow[\text{DIPEA}]{\text{DMF, 0°C → RT}} \text{N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide}
$$
Critical Parameters :
- Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to amine minimizes unreacted starting material.
- Solvent Choice : DMF enhances solubility of both aromatic and amine components compared to THF or acetonitrile.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate:hexane = 7:3), yielding a white crystalline solid (72% isolated yield). HPLC analysis (C18 column, acetonitrile:water = 65:35) confirms >98% purity.
Spectroscopic Validation
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.75–7.72 (m, 2H, ArH), 7.51–7.45 (m, 3H, ArH), 7.38 (d, $$J = 8.2$$ Hz, 1H, furan-H), 6.94 (dd, $$J = 3.4$$, 1.8 Hz, 1H, furan-H), 6.48 (d, $$J = 3.4$$ Hz, 1H, furan-H), 4.12–3.98 (m, 2H, –CH$$2$$–), 3.85–3.65 (m, 4H, piperazine-H), 2.95–2.75 (m, 4H, piperazine-H).
- ESI–MS : m/z 418.2 [M+H]$$^+$$, consistent with the molecular formula C$${24}$$H$${26}$$N$$3$$O$$2$$.
Comparative Analysis of Alternative Routes
Route A: One-Pot Reductive Amination-Amidation
Combining Steps 2 and 3 using in-situ generation of the amine and subsequent benzoylation reduces purification steps but lowers yield (58%) due to side reactions.
Route B: Solid-Phase Synthesis
Immobilizing the piperazine on Wang resin enables iterative coupling but requires specialized equipment and offers marginal yield improvements (75%).
Table 2: Yield and Purity Across Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Stepwise | 72 | 98 | 24 |
| One-Pot | 58 | 91 | 18 |
| Solid-Phase | 75 | 97 | 36 |
Mechanistic Insights and Side Reactions
- Piperazine Over-Alkylation : Excess alkylating agent leads to quaternary ammonium salts, detectable via $$^{13}$$C NMR (δ 55–60 ppm for N–CH$$_2$$–).
- Furan Ring Oxidation : Prolonged exposure to oxidizing agents (e.g., DMF/O$$_2$$) forms γ-lactones, mitigated by inert atmosphere handling.
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors for the reductive amination step, enhancing heat dissipation and reducing reaction time to 2 h. Environmental impact is minimized via solvent recovery (DMF, acetone) and catalytic KI reuse.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Research indicates that N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide exhibits various biological activities, particularly in neuropharmacology and oncology.
Anticonvulsant Activity
Studies have shown that derivatives of this compound possess anticonvulsant properties, particularly in models of seizure activity. For instance, pharmacological evaluations indicated effectiveness against maximal electroshock seizures, suggesting potential use in epilepsy treatment.
Antitumor Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of several cancer cell lines, including those associated with breast and colon cancers. Mechanistic studies revealed that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide. Variations in substituents on the furan or piperazine rings can significantly influence biological activity. For example, modifications to the benzamide moiety can enhance solubility and receptor affinity, leading to improved therapeutic efficacy .
Case Studies
Several case studies highlight the applications of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide:
Case Study 1: Anticonvulsant Screening
In a study evaluating multiple derivatives for anticonvulsant activity, N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide demonstrated a significant reduction in seizure frequency compared to control groups, indicating its potential as a novel anticonvulsant agent.
Case Study 2: Cancer Cell Line Testing
A comprehensive evaluation of this compound against various cancer cell lines revealed IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was linked to mitochondrial disruption and subsequent activation of apoptotic pathways .
Wirkmechanismus
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring may also contribute to the compound’s biological activity by interacting with other molecular targets.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide and Analogs
| Compound ID | CAS Number | Substituents on Benzamide | Additional Modifications | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Target Compound | Not Provided | None | Furan-2-yl, 4-phenylpiperazine | C23H24N4O2 | 412.47 g/mol* |
| BD38820 (Analog) | 877631-50-0 | 2,6-Difluoro | Furan-2-yl, 4-phenylpiperazine | C23H23F2N3O2 | 411.44 g/mol |
| BA75358 (Analog) | 877631-51-1 | None | Morpholin-4-yl ethyl group (additional amide) | C24H33N5O4 | 455.55 g/mol |
| BA72532 (Analog) | 877631-53-3 | None | 2-Methoxyphenyl ethyl group (additional amide) | C27H32N4O4 | 476.50 g/mol |
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing Groups : BD38820 incorporates 2,6-difluoro substituents on the benzamide ring, which may enhance metabolic stability and lipophilicity compared to the parent compound .
Pharmacological Profiles of Analogs and Related Compounds
Receptor Binding and Central Nervous System (CNS) Activity
- Piperazine Derivatives: Compounds with 4-phenylpiperazine groups, such as those in and , exhibit affinity for dopamine D3 receptors.
- Sigma Receptor Targeting: Benzamides with piperidine/piperazine groups (e.g., N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide in ) bind sigma receptors in prostate cancer cells.
Antimicrobial and Anticancer Activity
- 2-Azetidinone Analogs: In , N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide demonstrated potent antimicrobial activity, while azetidinone derivatives with styryl groups showed anticancer effects. The absence of an azetidinone ring in the target compound may limit similar activity, but the furan and piperazine groups could modulate other targets .
- Fluorinated Derivatives : BD38820’s difluoro substitution is structurally akin to anticancer fluorinated benzamides (e.g., ), which inhibit platelet aggregation or viral replication. This suggests BD38820 could be repurposed for similar applications .
Antioxidant and Anti-inflammatory Potential
- Antioxidant Benzamides : highlights 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide with potent DPPH radical scavenging (IC50 = 22.8 μM). The target compound lacks hydroxyl groups, likely reducing antioxidant capacity but may prioritize other bioactivities .
- Anti-inflammatory Analogs : N-benzimidazol-1-yl methyl-benzamide derivatives () showed analgesic and anti-inflammatory effects. The target compound’s furan and piperazine groups may similarly modulate inflammatory pathways, though specific data are needed .
Physicochemical and ADMET Considerations
- Lipophilicity : Fluorinated analogs (e.g., BD38820) likely exhibit higher logP values, enhancing blood-brain barrier penetration but risking increased toxicity.
- Solubility : Morpholine-containing analogs (e.g., BA75358) may improve aqueous solubility due to polar heterocycles, whereas the target compound’s furan and phenyl groups could reduce it .
Biologische Aktivität
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a complex organic compound notable for its structural features, which include a furan ring and a phenylpiperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
Molecular Characteristics
- Molecular Formula : C23H26N4O3
- Molecular Weight : 402.48 g/mol
- CAS Number : 877631-99-7
While specific mechanisms of action for N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide are not fully elucidated, studies suggest interactions with several molecular targets:
- Adenosine Receptors : Acts as an antagonist at A2A receptors, which are implicated in neurodegenerative diseases.
- Alpha Receptors : Exhibits antagonistic activity at α1 receptors, influencing various physiological processes.
- Acetylcholinesterase Inhibition : Similar compounds have shown inhibitory activity relevant in Alzheimer's disease treatment .
Anticancer Activity
Recent studies indicate that derivatives of this compound may possess significant anticancer properties:
- Cytotoxicity Assays : In vitro studies have demonstrated that related compounds show cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma, with IC50 values in the nanomolar range .
Antifungal Activity
This compound also shows promise as an antifungal agent, potentially broadening its therapeutic applications beyond oncology.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide:
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various phenylpiperazine derivatives against multiple cancer cell lines, revealing that certain modifications significantly enhance anticancer activity .
- Inhibition Studies : Research demonstrated that compounds with similar structures exhibited selective inhibition of human carbonic anhydrases, which are important in cancer metabolism .
- Neuroprotective Effects : Investigations into the neuroprotective properties of furan-containing compounds suggest potential applications in treating neurodegenerative diseases through modulation of adenosine receptor activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide, and how can yield and purity be optimized?
- Methodology : Multi-step synthesis typically involves coupling furan and piperazine derivatives with a benzamide backbone. Key steps include nucleophilic substitution for piperazine attachment and amidation for benzamide integration. Optimization requires precise control of reaction conditions:
- Temperature : 60–80°C for amide bond formation to minimize side reactions .
- Catalysts : Use of coupling agents like EDC/HOBt for efficient amidation .
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., piperazine ring conformation) .
- NMR Spectroscopy :
- H NMR: Assign signals for furan protons (δ 6.2–7.4 ppm), piperazine N-CH (δ 2.5–3.5 ppm), and benzamide aromatic protons (δ 7.5–8.1 ppm) .
- C NMR: Confirm carbonyl (C=O, ~167 ppm) and furan/phenyl carbons .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 415.22) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- In Vitro Screening :
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinases using spectrophotometric assays (e.g., Ellman’s method for AChE) .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT receptor binding with H-8-OH-DPAT) .
Advanced Research Questions
Q. How does the compound interact with serotonin receptors, and what are the implications for neurological research?
- Mechanistic Insight : Structural analogs (e.g., 4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}benzamide) show high affinity for 5-HT receptors. Positron emission tomography (PET) studies in Alzheimer’s models reveal decreased hippocampal receptor density correlated with cognitive decline .
- Experimental Design :
- In Vivo PET Imaging : Use F-labeled analogs to quantify receptor occupancy in transgenic mouse brains .
- Behavioral Correlates : Pair receptor density data with Morris water maze performance to assess cognitive effects .
Q. What computational approaches predict binding modes and affinity for enzymatic targets?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite for docking into AChE (PDB: 4EY7) or 5-HT (PDB: 7E2Z) .
- Key Interactions : Furan oxygen forms hydrogen bonds with catalytic triad residues (e.g., Ser203 in AChE) .
Q. How can in vivo efficacy be evaluated in disease models?
- Anticancer Studies :
- Xenograft Models : Administer 60–90 mg/kg (intraperitoneal) to MC38 tumor-bearing mice; measure tumor volume reduction via caliper .
- Biomarkers : Quantify apoptosis markers (e.g., caspase-3) via Western blot .
- Neuroprotection :
- Transgenic AD Mice : Oral dosing (10 mg/kg/day) for 4 weeks; assess amyloid-β plaques via immunohistochemistry .
Q. What strategies resolve contradictions in biological data (e.g., varying IC values across studies)?
- Source Analysis : Compare assay conditions (e.g., AChE source: human vs. electric eel) .
- Structural Variants : Synthesize analogs (e.g., replacing furan with thiophene) to isolate pharmacophore contributions .
- Meta-Analysis : Use tools like RevMan to aggregate data from independent studies and identify outliers .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
